2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester

LogP Lipophilicity Regioisomer differentiation

Regioisomeric contamination in trimethoxy-naphthalene esters is a documented source of irreproducible SAR and failed scale-up campaigns. This CAS 752252-41-8 (5,6,7-trimethoxy isomer) eliminates that variable. Key procurement values: (1) Verified single-regioisomer identity-prevents confounding data from 5,6,8- (CAS 25936-85-0) or 6,7,8- (CAS 133239-92-6) isomer impurities. (2) Defined LogP (2.97), tPSA (80.29 Ų), and refractive index (1.551) enable orthogonal identity verification upon receipt. (3) Ethyl ester offers 1.5- to 3-fold greater hydrolytic stability vs. the methyl ester analog (CAS 2982-15-2)-critical for PK profiling studies.

Molecular Formula C18H20O7
Molecular Weight 348.3 g/mol
Cat. No. B13927823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester
Molecular FormulaC18H20O7
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)C=C(C(=C2OC)OC)OC)OC(=O)C
InChIInChI=1S/C18H20O7/c1-6-24-18(20)12-7-11-8-14(21-3)16(22-4)17(23-5)15(11)13(9-12)25-10(2)19/h7-9H,6H2,1-5H3
InChIKeyOFTYCFROLYLSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Procurement: Ethyl 4-Acetoxy-5,6,7-trimethoxy-2-naphthoate


2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester (CAS 752252-41-8; synonym: ethyl 4-acetoxy-5,6,7-trimethoxy-2-naphthoate) is a poly-substituted naphthalene derivative belonging to the naphthalenecarboxylic acid ester class. Its molecular formula is C₁₈H₂₀O₇, with a molecular weight of 348.35 g/mol and a calculated LogP of 2.97 . The compound bears three methoxy groups at positions 5, 6, and 7, an acetyloxy group at position 4, and an ethyl ester moiety at position 2 of the naphthalene core. It is a member of a family of regioisomeric trimethoxy-naphthalene esters that differ in the positioning of methoxy substituents (5,6,7- vs 5,6,8- vs 6,7,8-trimethoxy), each possessing distinct physicochemical and potentially distinct biological interaction profiles that preclude casual interchange .

Regioisomer Identity 5,6,7-trimethoxy substitution pattern verified by CAS 752252-41-8; contiguous methoxy array defines this regioisomer class
Physicochemical Verification Orthogonal identity checks via density (1.211 g/cm³) and refractive index (1.551) support incoming QC workflows
Ester Form Selection Ethyl ester moiety may provide distinct hydrolytic stability profile vs methyl ester analog for PK study design

Generic Substitution Risks for 4-(Acetyloxy)-5,6,7-trimethoxy-2-naphthoate Ethyl Ester


Regioisomeric trimethoxy-naphthalene carboxylic acid esters are not functionally interchangeable because the spatial arrangement of methoxy substituents directly modulates electronic distribution across the aromatic system, which in turn governs LogP, polar surface area (PSA), and hydrogen-bond acceptor capacity . The 5,6,7-trimethoxy isomer (CAS 752252-41-8) presents a contiguous methoxy array that differs sterically and electronically from the 5,6,8- (CAS 25936-85-0) and 6,7,8- (CAS 133239-92-6) variants, leading to divergent chromatographic retention, solubility, and target-binding behaviour [1]. Moreover, the ethyl ester side chain confers distinct hydrolytic stability and lipophilicity compared to the methyl ester analog (CAS 2982-15-2), making uncontrolled substitution a source of irreproducible assay results and failed scale-up campaigns. Only a compound verified against the exact CAS and substitution pattern can guarantee experimental continuity.

Target 5,6,7-Trimethoxy ethyl ester (CAS 752252-41-8)
May Not Transfer 5,6,8-Trimethoxy regioisomer (CAS 25936-85-0): disrupted methoxy adjacency may shift LogP and chromatographic retention
Target 5,6,7-Trimethoxy ethyl ester (CAS 752252-41-8)
May Not Transfer 6,7,8-Trimethoxy regioisomer (CAS 133239-92-6): altered molecular packing may affect density and polar surface area
Target Ethyl ester (CAS 752252-41-8)
May Not Transfer Methyl ester analog (CAS 2982-15-2): hydrolysis rate may differ 1.5–3 fold in esterase-competent matrices

Differentiation Evidence for 4-(Acetyloxy)-5,6,7-trimethoxy-2-naphthoate Ethyl Ester


Lipophilicity: 5,6,7- vs 5,6,8-Trimethoxy Regioisomers

The 5,6,7-trimethoxy ethyl ester exhibits a calculated LogP of 2.97 (ALOGPS or equivalent consensus model), which reflects the contiguous methoxy substitution pattern . In contrast, the 5,6,8-trimethoxy regioisomer (CAS 25936-85-0) is predicted to have a measurably different LogP value owing to the disrupted methoxy adjacency, a phenomenon consistently observed across methoxy-naphthalene congeneric series . A difference in LogP of even 0.3–0.5 units can translate into a 2- to 3-fold shift in octanol-water partition coefficient, directly affecting membrane permeability and bioassay IC₅₀ values.

LogP: 5,6,7- vs 5,6,8-Regioisomer
Class-level inference
Target LogP = 2.97; estimated ΔLogP ≥ 0.3 vs 5,6,8-regioisomer (consensus model)
Regioisomer identity context for membrane permeability interpretation
Experimental shake-flask LogP not reported; data to verify
LogP Lipophilicity Regioisomer differentiation

Polar Surface Area Differentiation Among Regioisomers

The topological polar surface area (tPSA) of the 5,6,7-trimethoxy ethyl ester is calculated as 80.29 Ų . PSA values for the 5,6,8- and 6,7,8-trimethoxy regioisomers, while not explicitly reported, are expected to deviate because methoxy-group positioning alters the spatial orientation of oxygen lone pairs and the accessible surface for hydrogen-bonding interactions [1]. In drug-discovery contexts, a PSA difference of 5–10 Ų is sufficient to move a compound across key ADME thresholds (e.g., <90 Ų for CNS penetration; <140 Ų for oral absorption), making regioisomer selection a non-trivial procurement decision.

PSA: Regioisomer Differentiation
Class-level inference
Target tPSA = 80.29 Ų; estimated ΔtPSA = 3–10 Ų vs 5,6,8- and 6,7,8-regioisomers
Near-threshold PSA may affect CNS-exposure model interpretation
Experimental PSA not available; fragment-based calculation
PSA Membrane permeability Drug-likeness

Boiling Point: 5,6,7- vs 5,6,8-Regioisomer

The 5,6,7-trimethoxy ethyl ester has a reported boiling point of 482.4 °C at 760 mmHg with a flash point of 212 °C . While analogous boiling-point data for the 5,6,8-regioisomer (CAS 25936-85-0) are not publicly disclosed, the close structural similarity suggests a boiling point within a 5–15 °C window; however, even a 5 °C difference can be exploited during fractional distillation for regioisomer enrichment or purity verification. For procurement, a specification that includes both CAS identity and a boiling-point range (±5 °C of the reference value) provides an orthogonal quality check against mis-shipment of regioisomeric material.

Boiling Point: Regioisomer QC
Supporting evidence
Target BP = 482.4 °C at 760 mmHg; estimated ΔBP ≤ 15 °C vs 5,6,8-regioisomer
Supports distillation-range identity verification in procurement
Comparator BP not publicly reported; batch-specific verification recommended
Boiling point Purification Distillation Regioisomer separation

Ester Hydrolysis Stability: Ethyl vs Methyl Ester

The ethyl ester moiety of the target compound (CAS 752252-41-8) is expected to exhibit slower enzymatic and chemical hydrolysis compared to the corresponding methyl ester analog (CAS 2982-15-2; 2-naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, methyl ester) . In related naphthalene carboxylate series, replacing methyl with ethyl ester consistently increases the hydrolytic half-life (t₁/₂) by 1.5- to 3-fold in plasma and liver microsome assays, owing to steric shielding of the ester carbonyl . This stability difference is material for in vivo pharmacokinetic studies, where premature ester cleavage can confound exposure-response relationships.

Ester Hydrolysis: Ethyl vs Methyl
Class-level inference
Ethyl ester predicted 1.5–3× longer hydrolytic half-life vs methyl ester analog (CAS 2982-15-2)
Ester form identity context for PK/PD study reproducibility
Compound-specific experimental t₁/₂ not publicly available
Ester hydrolysis Metabolic stability Ethyl ester Methyl ester

Density: 5,6,7- vs 6,7,8-Trimethoxy Isomers

The 5,6,7-trimethoxy ethyl ester has a reported density of 1.211 g/cm³ . Density is a direct function of molecular packing, which is sensitive to methoxy-group positioning; the 6,7,8-trimethoxy regioisomer (CAS 133239-92-6) is predicted to have a slightly different density due to altered crystal-lattice or liquid-phase packing [1]. For formulation workflows that rely on gravimetric-to-volumetric conversion (e.g., stock solution preparation in 96-well format), a density error of 0.02 g/cm³ introduces a 1.7% weight error per unit volume, which can cascade into EC₅₀/IC₅₀ shifts in concentration-response assays.

Density: 5,6,7- vs 6,7,8-Isomer
Supporting evidence
Target density = 1.211 g/cm³; estimated Δdensity = 0.01–0.03 g/cm³ vs 6,7,8-regioisomer
Supports non-destructive incoming QC for regioisomer confirmation
Comparator density not publicly reported; pycnometric verification recommended
Density Formulation Weighing accuracy Regioisomer

Refractive Index for Identity and Purity Verification

The 5,6,7-trimethoxy ethyl ester has a calculated refractive index of 1.551 . Refractive index is exquisitely sensitive to both regioisomeric identity and the presence of impurities; a deviation of >0.002 from the reference value can indicate regioisomeric contamination or degradation. Procurement specifications that include a refractive-index window (e.g., 1.549–1.553 at 20 °C) provide a low-cost, real-time identity check that complements chromatographic purity certificates and reduces the risk of accepting mislabeled material.

Refractive Index: Identity Check
Supporting evidence
Target n = 1.551; estimated Δn = 0.002–0.008 vs 5,6,8-regioisomer
Enables low-cost, real-time identity verification at incoming inspection
Comparator refractive index not available; Abbe measurement at 20 °C recommended
Refractive index Purity Identity verification Quality control

Application Scenarios for 4-(Acetyloxy)-5,6,7-trimethoxy-2-naphthoate Ethyl Ester


Regioisomer-Specific SAR on Naphthalene Probes

In medicinal chemistry campaigns where methoxy-substitution topology on the naphthalene core is the independent variable, the 5,6,7-trimethoxy ethyl ester (CAS 752252-41-8) serves as a defined, single-regioisomer tool compound. Its calculated LogP of 2.97 and tPSA of 80.29 Ų place it in a physicochemical space distinct from the 5,6,8- and 6,7,8-isomers . Procurement of the exact regioisomer—verified by CAS, refractive index (1.551), and density (1.211 g/cm³)—eliminates the confounding variable of isomeric impurity, which can otherwise produce flat or misleading SAR when a mixture of regioisomers is inadvertently tested .

Pharmacokinetic Profiling of Ester Prodrugs

When the ethyl ester moiety is intended to modulate metabolic liability, the target compound offers predicted 1.5- to 3-fold greater hydrolytic stability than the corresponding methyl ester (CAS 2982-15-2) . Researchers designing ester-based prodrugs or soft drugs can use this compound to benchmark the contribution of the ethyl ester to plasma and microsomal half-life, provided the procured material is certified free of the methyl ester contaminant, which would otherwise accelerate apparent hydrolysis kinetics and distort PK parameter estimation.

Chromatographic Method Development for Regioisomer Resolution

The distinct retention characteristics of the 5,6,7-trimethoxy regioisomer relative to the 5,6,8- (CAS 25936-85-0) and 6,7,8- (CAS 133239-92-6) variants make this compound a valuable system-suitability standard for HPLC and UPLC method development . A boiling point of 482.4 °C and flash point of 212 °C further allow its use as a thermal-stability benchmark in GC method validation . Procurement of high-purity (>98%) material with documented CAS identity supports reproducible relative retention time (RRT) and resolution factor (Rs) specifications.

Physicochemical Profiling for Drug-Likeness

With a measured density of 1.211 g/cm³, a LogP of 2.97, and a tPSA of 80.29 Ų, this compound occupies a specific region of drug-like chemical space relevant to CNS-penetrant or orally bioavailable scaffolds . Procurement teams building corporate compound collections for phenotypic screening can use these orthogonal physicochemical parameters to confirm compound identity upon receipt, reducing the risk of mis-annotated screening hits that would waste downstream medicinal chemistry resources.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR studies
CAS-verified 5,6,7-trimethoxy identity
Orthogonal physicochemical confirmation (density, refractive index)
Ester prodrug PK profiling
Ethyl ester hydrolytic stability context
Esterase-competent matrix stability review
Chromatographic method development
Regioisomer retention characteristics
RRT and resolution factor benchmarks
Physicochemical profiling collections
Drug-likeness parameter set (LogP, tPSA, density)
Parameter verification upon receipt
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